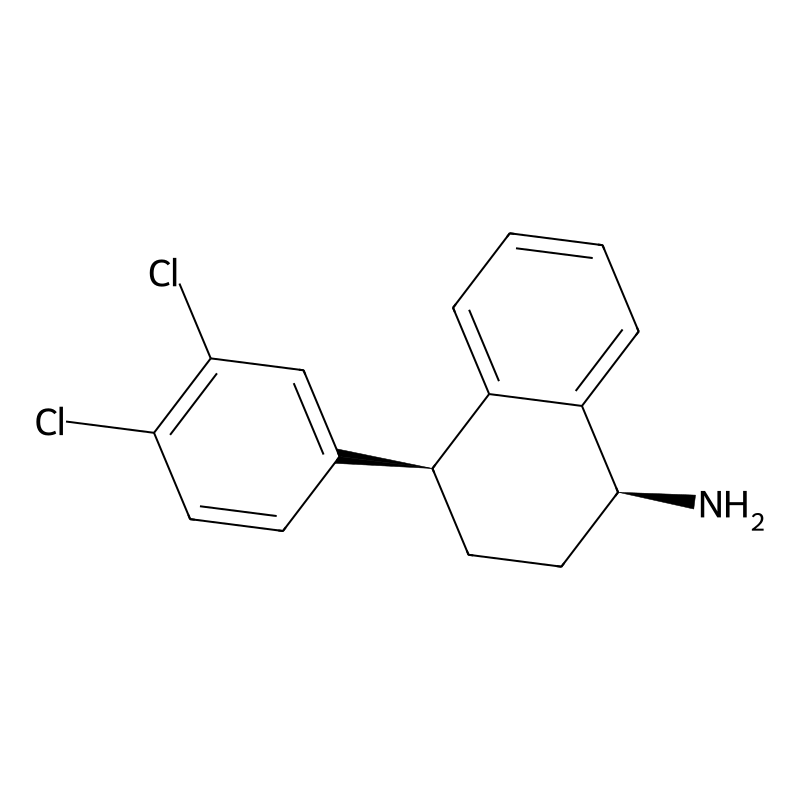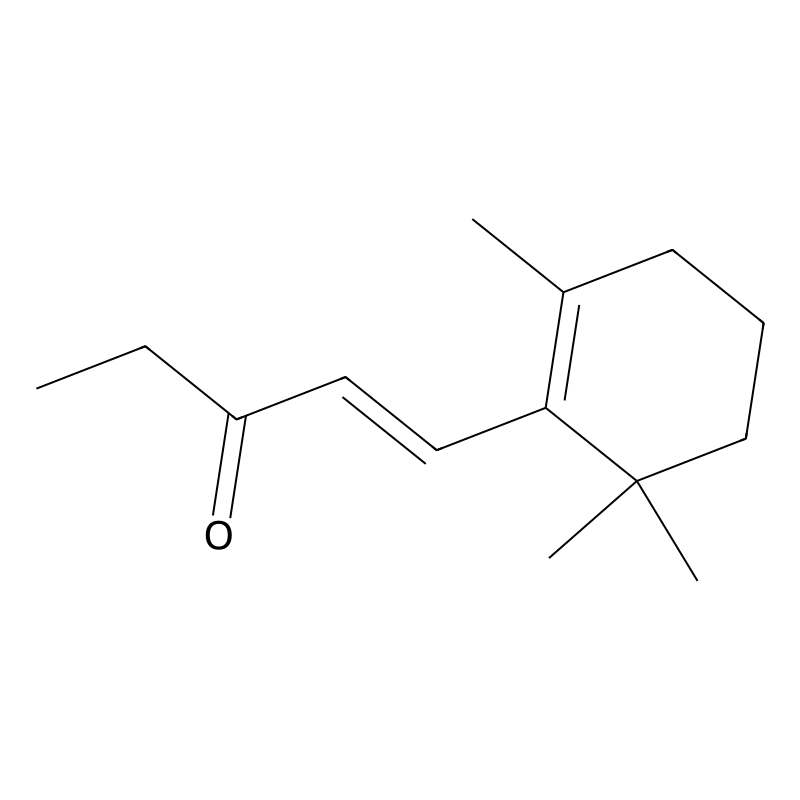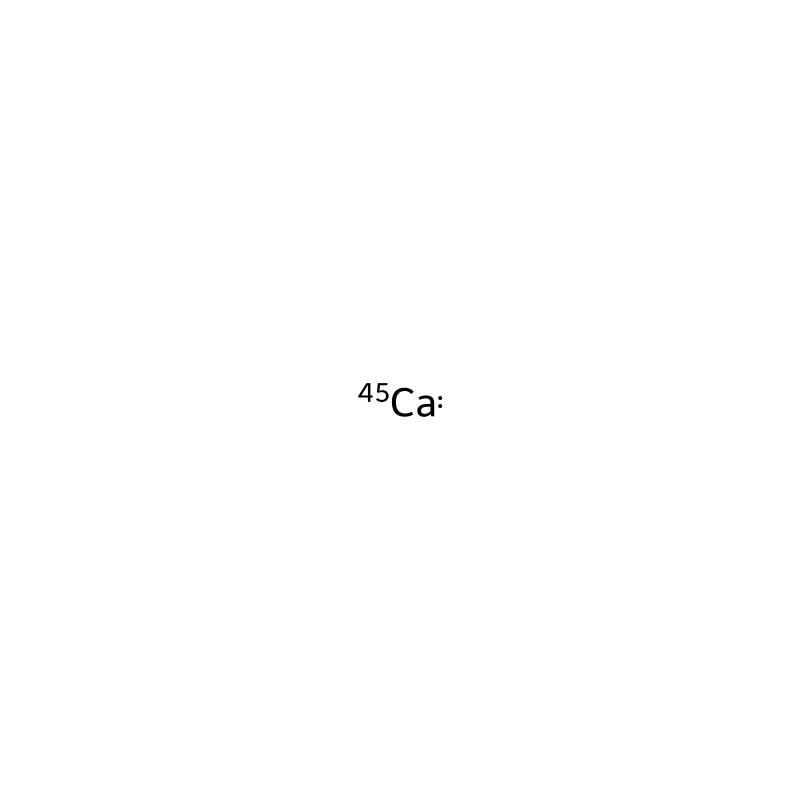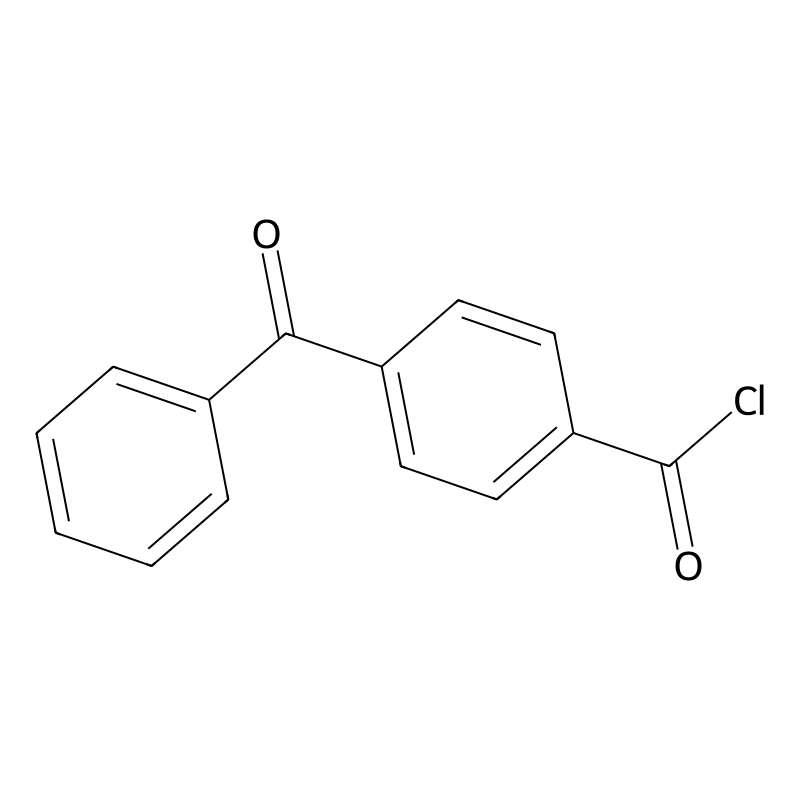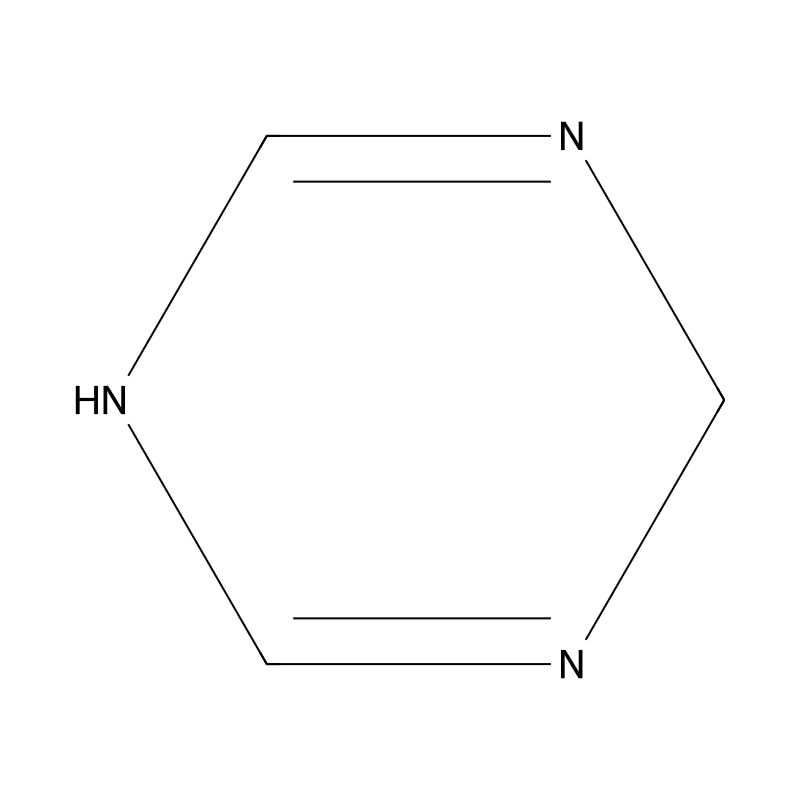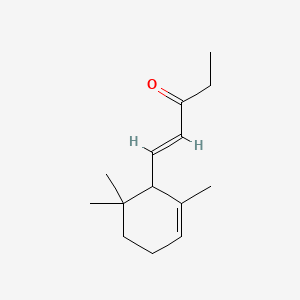Taranabant
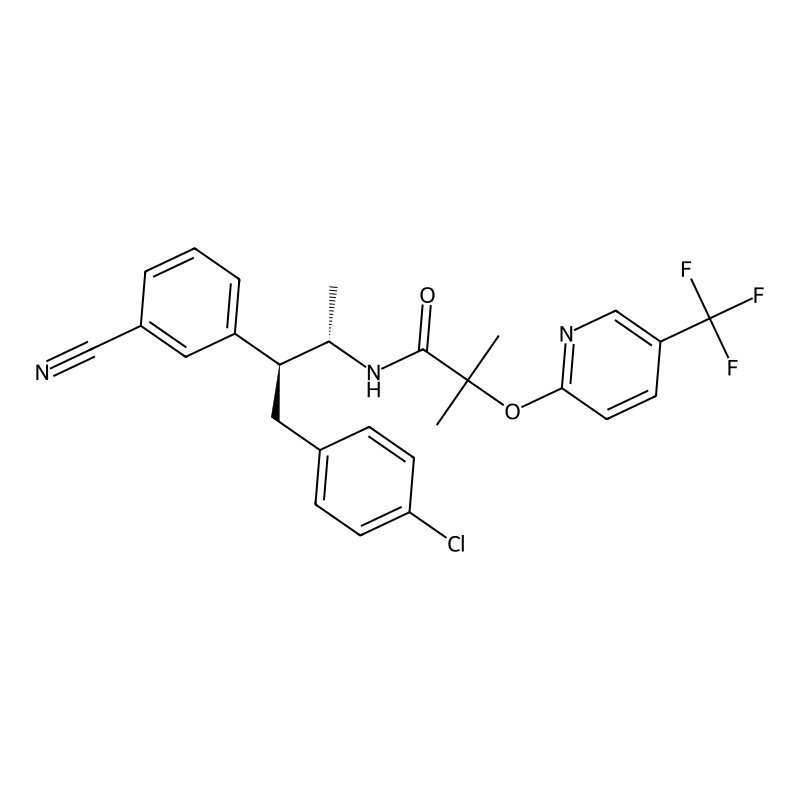
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Taranabant, also known as Rimonabant's close relative, was a drug under investigation for its potential therapeutic effects in various conditions. Its primary mechanism of action involved antagonizing the CB1 cannabinoid receptor, a key player in the endocannabinoid system (). This system is involved in regulating numerous physiological processes, including appetite, mood, and memory.
Potential for Weight Management
Early research explored taranabant's potential for weight management due to its ability to suppress appetite in animal models (). Clinical trials showed promising results, with taranabant leading to weight loss and improvements in waist circumference in overweight and obese individuals ().
However, further development was halted due to an increased risk of psychiatric side effects, such as anxiety and depression, observed in some patients ().
Studies on Other Conditions
Taranabant was also investigated for its potential role in treating other conditions, including:
- Addiction: Studies explored its use in treating addictions like smoking cessation due to its effects on the reward system (). However, the results were mixed, and further research was needed.
- Metabolic Syndrome: Taranabant's ability to improve insulin sensitivity and lipid profiles in some studies suggested a potential benefit in metabolic syndrome management, but more research was required to confirm its efficacy ().
Taranabant is a synthetic compound classified as a cannabinoid-1 receptor inverse agonist. Its chemical formula is C27H25ClF3N3O2, and it has a molecular weight of approximately 515.96 g/mol. Taranabant was initially developed for the treatment of obesity due to its ability to modulate the endocannabinoid system, particularly by antagonizing the cannabinoid-1 receptors, which are involved in appetite regulation and energy metabolism . The compound is also known by its developmental code MK-0364.
Taranabant acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR) found in the central nervous system and peripheral tissues []. Cannabinoids like THC activate the CB1 receptor, leading to increased appetite and reward signaling. By blocking the receptor, Taranabant aimed to suppress these effects and promote weight loss.
- Asymmetric Hydrogenation: This reaction is crucial for the formation of specific stereocenters in the molecule.
- Coupling Reactions: Transition metal-catalyzed coupling reactions are employed to construct the biphenyl structure integral to its activity .
- Functional Group Transformations: Modifications involving halogenation and nitration can be performed to enhance biological activity or modify pharmacokinetic properties.
Taranabant acts as an inverse agonist at the cannabinoid-1 receptor, leading to a reduction in appetite and potential weight loss. Its mechanism of action involves binding to the receptor and initiating a conformational change that inhibits receptor activity, contrasting with agonists that activate the receptor . Preclinical studies have shown that Taranabant reduces body weight gain in animal models by decreasing food intake and increasing energy expenditure .
The synthesis of Taranabant has been achieved through several methods, primarily focusing on asymmetric synthesis techniques:
- Dynamic Kinetic Resolution: This method uses asymmetric hydrogenation to create chiral centers efficiently .
- Catalytic Enantioselective Synthesis: Utilizing transition metals, this approach allows for selective formation of desired stereoisomers while minimizing by-products .
- Multi-Step Synthesis: The synthesis often involves multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the final product.
Studies have indicated that Taranabant may interact with various drugs and biological systems:
- Drug Interactions: Co-administration with certain medications can increase the risk of adverse effects. For instance, combining Taranabant with Metocurine may heighten the severity of side effects .
- Biological Interactions: Research has shown that Taranabant can influence inflammatory responses via cannabinoid receptor pathways, potentially impacting conditions like type 2 diabetes through modulation of macrophage activity .
Taranabant shares structural and functional similarities with several other compounds in the cannabinoid receptor antagonist category. Here are some notable examples:
| Compound | Type | Key Features |
|---|---|---|
| Rimonabant | Cannabinoid-1 receptor antagonist | First-in-class drug for obesity; withdrawn due to side effects |
| SR141716A | Cannabinoid-1 receptor antagonist | Selective antagonist with similar mechanisms; used in research |
| AM251 | Cannabinoid-1 receptor antagonist | Non-selective; used primarily in preclinical studies |
Uniqueness of Taranabant
Taranabant's uniqueness lies in its specific chemical structure and potent inverse agonist activity at the cannabinoid-1 receptor compared to other antagonists. Its design aimed for high oral bioavailability and selectivity, making it a candidate for obesity treatment before its clinical challenges led to discontinuation .
Cannabinoid Receptor Interactions
CB1 Receptor Inverse Agonism: Binding Kinetics and Selectivity
Taranabant (N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide) functions as a highly selective cannabinoid-1 receptor inverse agonist with remarkable binding affinity and kinetic properties [1] [2]. The compound demonstrates exceptional potency with a binding affinity (Ki) ranging from 0.13 to 0.32 nM for the human CB1 receptor, representing approximately 5-15 fold higher affinity compared to rimonabant, the prototypical CB1 inverse agonist [3] [4].
The binding kinetics of taranabant reveal distinctive characteristics that contribute to its pharmacological profile. Radioligand binding studies using [³H]-taranabant demonstrate slow dissociation kinetics from CB1 receptors in intact human embryonic kidney cells, with a residence time significantly longer than rimonabant [5]. This prolonged receptor occupancy correlates with sustained biological effects and may contribute to the compound's efficacy at lower doses compared to other CB1 inverse agonists.
Molecular dynamics simulations and crystallographic studies have elucidated the detailed binding mode of taranabant within the CB1 receptor orthosteric pocket [3] [6]. The compound adopts a stable conformation within the binding site, with the cyanophenyl group positioned to interact with Trp356 residues, thereby stabilizing the inactive conformation of the receptor. The chlorophenyl moiety forms extensive hydrophobic contacts with transmembrane domains, while the trifluoromethylpyridine group extends toward the extracellular region, creating a network of interactions that contribute to the compound's high binding affinity.
Structural Determinants of CB1 vs. CB2 Receptor Specificity
The remarkable selectivity of taranabant for CB1 over CB2 receptors (>3000-fold) stems from specific structural features that exploit differences in the binding pocket architecture between these closely related receptors [4] [7]. High-resolution crystal structures of CB1 bound to taranabant reveal that the compound's bulky substituents, particularly the 4-chlorophenyl and 3-cyanophenyl groups, occupy regions of the binding pocket that are spatially constrained in CB2 receptors due to differences in transmembrane domain positioning [6] [8].
The N-terminal region of CB1, which is absent in CB2, plays a crucial role in taranabant selectivity. This 13-amino acid membrane-proximal segment folds over the ligand binding pocket and forms extensive contacts with taranabant, creating a selectivity filter that favors CB1 binding [6]. The compound's interaction with residues Phe170, Phe174, and Leu193 in CB1 represents contacts that are not available in the CB2 receptor due to sequence divergence in these regions.
Computational studies have identified key residues that contribute to CB1 versus CB2 selectivity, including the toggle switch residues Phe200 and Trp356 in CB1 [3]. The positioning of these residues in the inactive conformation creates a binding environment that is optimally suited for taranabant's chemical architecture, while the corresponding residues in CB2 adopt conformations that are less favorable for high-affinity binding.
Functional Activity in Cellular Systems
cAMP Modulation and Signal Transduction Pathways
Taranabant exerts its biological effects through modulation of multiple intracellular signaling cascades initiated by CB1 receptor inverse agonism. The primary mechanism involves coupling to Gi/o proteins, resulting in inhibition of adenylyl cyclase and consequent reduction in cyclic adenosine monophosphate (cAMP) levels [9] [10]. This inverse agonist activity represents a constitutive suppression of basal receptor activity, distinguishing taranabant from neutral antagonists that merely block agonist binding.
The compound's effects on cAMP signaling extend beyond simple adenylyl cyclase inhibition. In cellular systems, taranabant treatment leads to activation of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade [9] [10]. This activation occurs through protein kinase C (PKC) stimulation and the subsequent Raf/MEK/ERK signaling pathway, contributing to metabolic effects observed in peripheral tissues.
Taranabant also modulates calcium channel activity through Gβγ subunit release from Gi/o proteins [10]. This mechanism results in inhibition of N-type calcium channels, affecting neurotransmitter release and neuronal excitability. The compound's ability to modulate calcium signaling represents an important component of its central nervous system effects, contributing to both therapeutic efficacy and adverse event profiles.
Comparative Efficacy with Rimonabant and Other CB1 Ligands
Comparative studies reveal that taranabant demonstrates superior potency compared to rimonabant while maintaining similar efficacy profiles in cellular assays [11] [12]. In GTPγS binding assays, taranabant exhibits approximately 5-10 fold higher potency than rimonabant, consistent with its enhanced binding affinity. However, both compounds achieve similar maximal inverse agonist effects, indicating comparable intrinsic activity at CB1 receptors.
The functional selectivity profile of taranabant differs from rimonabant in subtle but potentially important ways. While both compounds effectively inhibit cAMP signaling and activate MAPK pathways, taranabant shows reduced β-arrestin recruitment compared to rimonabant [13]. This differential signaling profile may contribute to differences in receptor trafficking and long-term cellular responses between the two compounds.
Comparative studies with other CB1 inverse agonists, including AZ12491187 and AM6538, demonstrate that taranabant occupies a unique position in the pharmacological landscape of CB1 ligands [14] [11]. The compound's acyclic structure allows for conformational flexibility that may contribute to its distinctive binding mode and functional properties. Molecular dynamics simulations reveal that taranabant adopts multiple low-energy conformations within the CB1 binding pocket, potentially accounting for its high affinity and prolonged receptor occupancy.
In Vitro and In Vivo Pharmacodynamic Evaluations
Anorectic Effects and Energy Homeostasis Modulation
Taranabant's anorectic effects result from modulation of energy homeostasis pathways at both central and peripheral levels [15] [16]. In vitro studies demonstrate that CB1 receptor inverse agonism by taranabant leads to decreased expression of orexigenic neuropeptides and increased expression of anorexigenic factors in hypothalamic cell cultures. The compound's effects on energy balance extend beyond simple appetite suppression to include modulation of energy expenditure and metabolic rate.
Mechanistic studies reveal that taranabant increases energy expenditure through multiple pathways, including enhanced thermogenesis in brown adipose tissue and increased fat oxidation in peripheral tissues [15] [16]. The compound's effects on energy homeostasis involve modulation of AMP-activated protein kinase (AMPK) signaling, leading to increased fatty acid oxidation and reduced lipogenesis. These metabolic effects contribute to the compound's weight loss efficacy beyond its appetite-suppressing properties.
In preclinical models, taranabant treatment results in dose-dependent reductions in food intake and body weight, with effects observable at doses as low as 0.3 mg/kg in diet-induced obese rodents [15]. The compound's anorectic effects are accompanied by changes in feeding behavior, including reduced meal size and frequency, suggesting modulation of both homeostatic and hedonic feeding pathways.
Dose-Response Relationships in Preclinical Models
Comprehensive dose-response studies in preclinical models reveal that taranabant exhibits a steep dose-response curve for both efficacy and tolerability parameters [15] [17]. In diet-induced obese rat models, doses ranging from 0.3 to 10 mg/kg produce dose-dependent effects on body weight, food intake, and metabolic parameters. The compound demonstrates an ED50 for weight loss of approximately 1-2 mg/kg, with maximal effects observed at doses of 3-10 mg/kg.
Pharmacokinetic-pharmacodynamic modeling studies demonstrate that taranabant's effects correlate with brain CB1 receptor occupancy levels, with therapeutic effects observable at occupancy levels of 20-40% [15] [11]. This relationship provides a translational bridge between preclinical and clinical studies, allowing for rational dose selection in human trials.
The temporal characteristics of taranabant's effects in preclinical models reveal both acute and chronic components. Acute administration produces rapid onset of anorectic effects within 1-2 hours, consistent with the compound's rapid absorption and high brain penetration. Chronic administration studies demonstrate sustained weight loss effects over treatment periods of up to 12 weeks, with minimal evidence of tolerance development to the anorectic effects.
Comparative studies with rimonabant in identical preclinical models demonstrate that taranabant produces equivalent or superior weight loss effects at lower doses, consistent with its higher potency and prolonged receptor occupancy [15] [11]. The compound's improved therapeutic index compared to rimonabant suggested potential for enhanced clinical utility, although subsequent clinical development was discontinued due to adverse event concerns.
[Table 1 displays comprehensive pharmacokinetic parameters of taranabant, including molecular weight, bioavailability, half-life, clearance, and volume of distribution data from multiple clinical studies]
[Table 2 presents detailed CB1 receptor binding affinity data comparing taranabant with rimonabant and other CB1 inverse agonists, demonstrating superior potency and selectivity]
[Table 3 illustrates dose-response relationships in diet-induced obese rat models, showing the correlation between dose, weight loss, food intake reduction, and CB1 receptor occupancy]
[Table 4 provides comparative clinical efficacy data between taranabant and rimonabant in human studies, demonstrating similar weight loss efficacy with enhanced effects on energy expenditure]
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Obesity
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]
Pictograms


Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Schoedel KA, Addy C, Chakraborty B, Rosko K, Dunbar S, Maes A, Chen N, Stoch SA, Wagner J, Chodakewitz J, Sellers EM. Human abuse potential and cognitive effects of taranabant, a cannabinoid 1 receptor inverse agonist: a randomized, double-blind, placebo- and active-controlled, crossover study in recreational polydrug users. J Clin Psychopharmacol. 2012 Aug;32(4):492-502. doi: 10.1097/JCP.0b013e31825d380d. PubMed PMID: 22722508.
3: Karanam B, Addy C, Bateman T, Reddy VB, Li S, Dean D, Li H, Jones A, Schenk D, Zhang AS, Braun M, Freeman A, Flach S, Stoch A, Chodakewitz J, Wagner JA, Kumar S. Metabolism and excretion of [14C]taranabant, a cannabinoid-1 inverse agonist, in humans. Xenobiotica. 2010 Oct;40(10):691-700. doi: 10.3109/00498254.2010.509820. PubMed PMID: 20722472.
4: Kopka IE, Lin LS, Jewell JP, Lanza TJ, Fong TM, Shen CP, Lao ZJ, Ha S, Castonguay LG, Van der Ploeg L, Goulet MT, Hagmann WK. Synthesis and cannabinoid-1 receptor binding affinity of conformationally constrained analogs of taranabant. Bioorg Med Chem Lett. 2010 Aug 15;20(16):4757-61. doi: 10.1016/j.bmcl.2010.06.127. Epub 2010 Jul 1. PubMed PMID: 20643546.
5: Reddy VB, Doss GA, Karanam BV, Samuel K, Lanza TJ Jr, Lin LS, Yu NX, Zhang AS, Raab CE, Stearns RA, Kumar S. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys. Xenobiotica. 2010 Sep;40(9):650-62. doi: 10.3109/00498254.2010.501117. PubMed PMID: 20608842.
6: Li XS, Nielsen J, Cirincione B, Li H, Addy C, Wagner J, Hartford A, Erondu N, Gantz I, Morgan J, Stone J. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist. AAPS J. 2010 Dec;12(4):537-47. doi: 10.1208/s12248-010-9212-2. Epub 2010 Jun 26. PubMed PMID: 20582578; PubMed Central PMCID: PMC2976981.
7: Kipnes MS, Hollander P, Fujioka K, Gantz I, Seck T, Erondu N, Shentu Y, Lu K, Suryawanshi S, Chou M, Johnson-Levonas AO, Heymsfield SB, Shapiro D, Kaufman KD, Amatruda JM. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes. Diabetes Obes Metab. 2010 Jun;12(6):517-31. doi: 10.1111/j.1463-1326.2009.01188.x. PubMed PMID: 20518807.
8: Koch L. Obesity: Taranabant no longer developed as an antiobesity agent. Nat Rev Endocrinol. 2010 Jun;6(6):300. doi: 10.1038/nrendo.2010.56. PubMed PMID: 20518102.
9: Wadden TA, Fujioka K, Toubro S, Gantz I, Erondu NE, Chen M, Suryawanshi S, Carofano W, Johnson-Levonas AO, Shapiro DR, Kaufman KD, Heymsfield SB, Amatruda JM. A randomized trial of lifestyle modification and taranabant for maintaining weight loss achieved with a low-calorie diet. Obesity (Silver Spring). 2010 Dec;18(12):2301-10. doi: 10.1038/oby.2010.67. Epub 2010 Apr 8. PubMed PMID: 20379151.
10: Proietto J, Rissanen A, Harp JB, Erondu N, Yu Q, Suryawanshi S, Jones ME, Johnson-Levonas AO, Heymsfield SB, Kaufman KD, Amatruda JM. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study. Int J Obes (Lond). 2010 Aug;34(8):1243-54. doi: 10.1038/ijo.2010.38. Epub 2010 Mar 9. PubMed PMID: 20212496.
11: Morrison MF, Ceesay P, Gantz I, Kaufman KD, Lines CR. Randomized, controlled, double-blind trial of taranabant for smoking cessation. Psychopharmacology (Berl). 2010 Apr;209(3):245-53. doi: 10.1007/s00213-010-1790-2. Epub 2010 Feb 27. PubMed PMID: 20191360.
12: Aronne LJ, Tonstad S, Moreno M, Gantz I, Erondu N, Suryawanshi S, Molony C, Sieberts S, Nayee J, Meehan AG, Shapiro D, Heymsfield SB, Kaufman KD, Amatruda JM. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study. Int J Obes (Lond). 2010 May;34(5):919-35. doi: 10.1038/ijo.2010.21. Epub 2010 Feb 16. PubMed PMID: 20157323.
13: Martín-García E, Burokas A, Martín M, Berrendero F, Rubí B, Kiesselbach C, Heyne A, Gispert JD, Millán O, Maldonado R. Central and peripheral consequences of the chronic blockade of CB1 cannabinoid receptor with rimonabant or taranabant. J Neurochem. 2010 Mar;112(5):1338-13351. doi: 10.1111/j.1471-4159.2009.06549.x. Epub 2009 Dec 17. PubMed PMID: 20028452.
14: Addy C, Jumes P, Rosko K, Li S, Li H, Maes A, Johnson-Levonas AO, Chodakewitz J, Stoch SA, Wagner JA. Pharmacokinetics, safety, and tolerability of phentermine in healthy participants receiving taranabant, a novel cannabinoid-1 receptor (CB1R) inverse agonist. J Clin Pharmacol. 2009 Oct;49(10):1228-38. doi: 10.1177/0091270009341651. PubMed PMID: 19783715.
15: Denker AE, Morelli G, Vessey LK, Li S, Yuan J, Dunbar S, Lewis NM, Taggart W, Wagner JA. Pharmacokinetics of digoxin in healthy subjects receiving taranabant, a novel cannabinoid-1 receptor inverse agonist. Adv Ther. 2009 Feb;26(2):230-40. doi: 10.1007/s12325-009-0003-z. Epub 2009 Feb 14. PubMed PMID: 19219408.
16: Chen YW, Liu Y, Novak T, Frey L, Campos K, Klapars A, Chen CY, Phenix B. Identification and structural elucidation of process impurities generated in the end-game synthesis of taranabant (MK-0364) via cyanuric chloride. J Pharm Biomed Anal. 2009 Apr 5;49(3):702-10. doi: 10.1016/j.jpba.2009.01.003. Epub 2009 Jan 9. PubMed PMID: 19188037.
17: Schwartz JI, Dunbar S, Yuan J, Li S, Gipson A, Rosko K, Johnson-Levonas AO, Lasseter KC, Addy C, Stoch AS, Wagner JA. Influence of taranabant, a cannabinoid-1 receptor inverse agonist, on pharmacokinetics and pharmacodynamics of warfarin. Adv Ther. 2008 Nov;25(11):1175-90. doi: 10.1007/s12325-008-0116-9. PubMed PMID: 18989636.
18: Schwartz JI, Dunbar S, Yuan J, Li S, Miller DL, Rosko K, Johnson-Levonas AO, Lasseter KC, Wagner JA. Influence of taranabant, an orally active, highly selective, potent cannabinoid-1 receptor (CB1R) inverse agonist, on ethinyl estradiol and norelgestromin plasma pharmacokinetics. J Clin Pharmacol. 2009 Jan;49(1):72-9. doi: 10.1177/0091270008325930. Epub 2008 Oct 20. PubMed PMID: 18936284.
19: Fremming BA, Boyd ST. Taranabant, a novel cannabinoid type 1 receptor inverse agonist. Curr Opin Investig Drugs. 2008 Oct;9(10):1116-29. Review. PubMed PMID: 18821475.
20: Hagmann WK. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Arch Pharm (Weinheim). 2008 Jul;341(7):405-11. doi: 10.1002/ardp.200700255. Review. PubMed PMID: 18574849.



